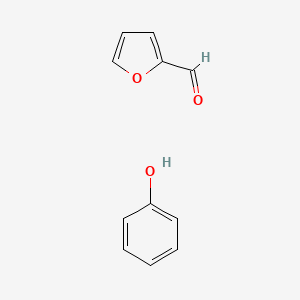
Furan-2-carbaldehyde;phenol
Cat. No. B8636697
Key on ui cas rn:
26338-61-4
M. Wt: 190.19 g/mol
InChI Key: ANAGEECPKFGKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04526924
Procedure details


Into a 4 liter resin vessel equipped with a mechanical stirrer, distillation condenser, heating mantel and thermometer is placed 2000 gms (21.28 moles) of USP phenol and 1480 gms (15.25 moles) of furfural. This mixture is heated to 66° C. and 30.0 gms (0.36 mole) sodium carbonate added. The charge is then slowly heated to 121° C., at which temperature the heating mantel is removed. The reaction then becomes exothermic and the temperature continues to rise until boiling begins at 135° C. The distillate is collected in a separating device and the furfural layer is periodically drawn off and returned to the batch during the course of the reaction. Distillation is continued for 3 hours, 40 minutes with the batch temperature maintained between 133° and 139° C. The resin is then discharged from the vessel and allowed to cool to a solid which has a melting point of 89° C. (192° F.), a yield of 3230 gms, a glass transistion temperature of 330° K. (134.6° F.). This is a non-curing Novolak resin, as shown when tested on a hot plate at 330° F., but when thoroughly mixed with 10 pph of hexa, has a set time at 330° F. of 65-69 sec.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
1480 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
66 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 4 liter resin vessel equipped with a mechanical stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantel and thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The charge is then slowly heated to 121° C., at which temperature the heating mantel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until boiling begins at 135° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillate is collected in a separating device
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
returned to the batch during the course of the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained between 133° and 139° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a melting point of 89° C. (192° F.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a glass transistion temperature of 330° K
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(134.6° F.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tested on a hot plate at 330° F.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
when thoroughly mixed with 10 pph of hexa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 330° F.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 65-69 sec
|
|
Duration
|
67 (± 2) s
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
